

An In-depth Technical Guide to Spirodionic Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Spirodionic acid*

Cat. No.: *B2614940*

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Introduction

Spirodionic acid is a novel microbial metabolite first isolated from *Streptomyces* sp. Tü 6077. [1] Its unique spiro[4.5]decene skeleton, characterized by a fused five- and six-membered ring system, presents a compelling scaffold for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge on **spirodionic acid**, focusing on its chemical structure, biosynthesis, and synthetic pathways. While detailed biological activity and specific signaling pathway modulations are yet to be extensively reported in the literature, this guide lays the foundational chemical knowledge necessary for further investigation into its potential as a bioactive compound.

Chemical Structure and Elucidation

The chemical formula for **spirodionic acid** is $C_{15}H_{20}O_4$. [2] The structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Core Scaffold: **Spirodionic acid** possesses a spiro[4.5]dec-6-ene-1,8-dione core. This bicyclic system consists of a cyclopentane ring and a cyclohexene ring sharing a single carbon atom (the spiro center).

Substituents: The core scaffold is further functionalized with:

- An ethyl group.
- A carboxylic acid moiety.
- Three stereogenic centers, leading to specific stereoisomers.

The structural elucidation was instrumental in understanding its novel architecture and biosynthetic origins.[\[1\]](#)

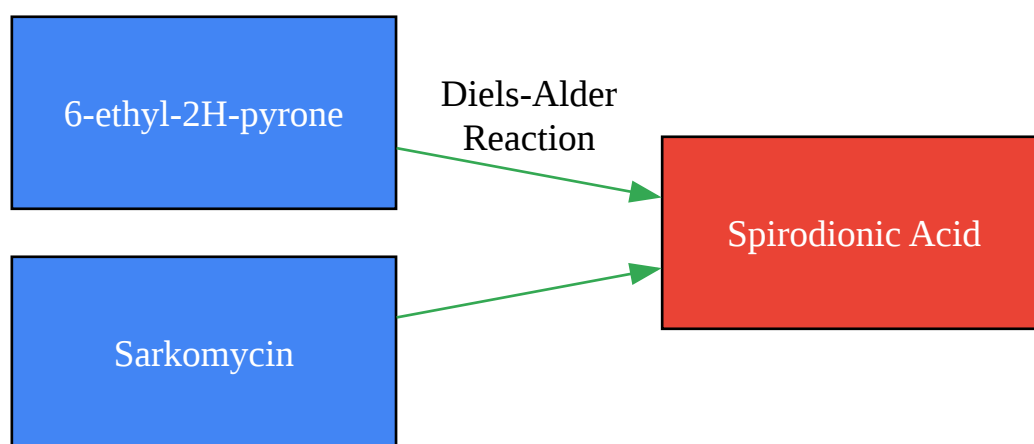
Table 1: Physicochemical Properties of **Spirodionic Acid** and Related Scaffolds

| Property | Value | Source/Comment |
|------------------------------------|--|--|
| Spirodionic Acid | | |
| Molecular Formula | C ₁₅ H ₂₀ O ₄ | [2] |
| Molecular Weight | 264.32 g/mol | PubChem CID: 23635065 |
| Physical State | Solid | Targetmol |
| Spiro[4.5]decane (Parent Scaffold) | | |
| Boiling Point | 107-114 °C (at 22 Torr) | ChemicalBook (for Spiro[4.5]decan-1-one) |
| Density | 0.978 g/cm ³ (at 25 °C) | ChemicalBook (for Spiro[4.5]decan-1-one) |
| Propionic Acid (Functional Group) | | |
| pKa | 4.87 | [3] |
| logP | 0.33 | [3] |
| Melting Point | -20.5 °C | [4] |
| Boiling Point | 141.15 °C | [4] |
| Solubility in water | Miscible | [4] |

Note: Specific experimental data for pKa, logP, melting point, and solubility of **spirodionic acid** are not readily available in the cited literature. The data for propionic acid are provided for context regarding the carboxylic acid functional group.

Biosynthesis

The biosynthesis of **spirodionic acid** in *Streptomyces* sp. is proposed to occur via a fascinating intermolecular Diels-Alder-type reaction.[1] This cycloaddition involves the precursors 6-ethyl-2H-pyrone and sarkomycin.



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Caption: Proposed biosynthetic pathway of **spirodionic acid**.

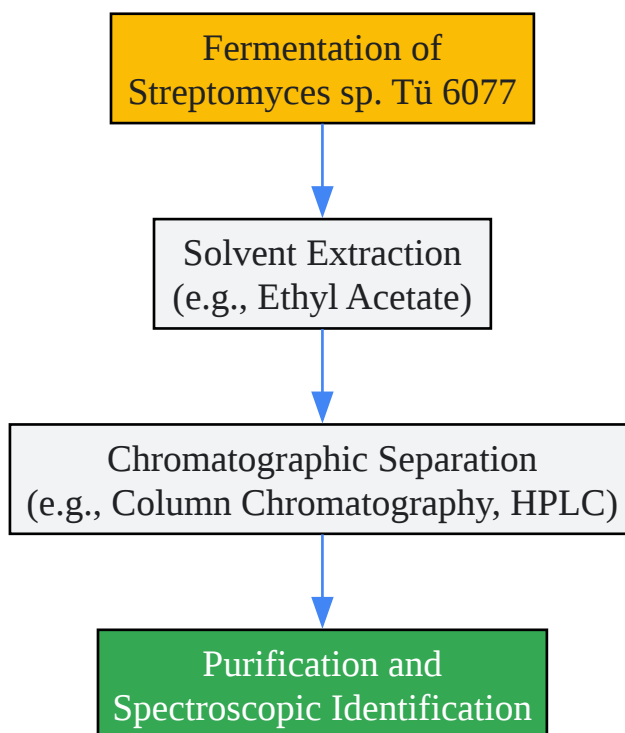
Experimental Protocols

Isolation of Spirodionic Acid from *Streptomyces* sp. Tü 6077

A general protocol for the isolation of metabolites from *Streptomyces* species involves the following steps. Specific details for **spirodionic acid** would be found in the primary literature.[1]

- Fermentation: Culturing of *Streptomyces* sp. Tü 6077 in a suitable liquid medium to allow for the production of secondary metabolites.
- Extraction: After a specific incubation period, the culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.

- **Chromatography:** The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, High-Performance Liquid Chromatography - HPLC) to separate the different components.
- **Purification and Identification:** Fractions containing the compound of interest are further purified, and the structure is confirmed using spectroscopic methods like NMR and MS.



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Caption: General workflow for isolating **spirodionic acid**.

Total Synthesis of Spirodionic Acid

The total synthesis of **spirodionic acid** has been achieved, providing a chemical route to this natural product and allowing for the synthesis of analogs for further study. One reported synthesis involves a selective spiroannulation strategy using a twofold Michael addition.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activities of **spirodionic acid**. While many spirocyclic compounds exhibit a range of biological effects,

including antimicrobial and anticancer activities, specific studies on **spirodionic acid** are not yet available in the public domain.

Therefore, no specific signaling pathways modulated by **spirodionic acid** can be definitively described at this time. Future research in this area is critical to understanding the potential of **spirodionic acid** in drug development.

Future Directions

The novel structure of **spirodionic acid** makes it an intriguing candidate for biological screening. Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating the antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities of **spirodionic acid**.
- **Mechanism of Action Studies:** If biological activity is identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.
- **Structure-Activity Relationship (SAR) Studies:** The total synthesis route allows for the creation of analogs to explore how modifications to the **spirodionic acid** scaffold affect its biological activity.

This technical guide provides a solid foundation of the known chemical aspects of **spirodionic acid**. The lack of biological data highlights a significant opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this unique molecule.

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